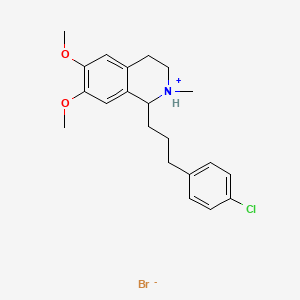

Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)methyl-6,7-dimethoxy-2-methyl-, hydrobromide

Description

Historical Evolution of Tetrahydroisoquinoline Research

The study of tetrahydroisoquinoline (THIQ) alkaloids began in the late 19th century with the isolation of isoquinoline from coal tar by Hoogewerf and van Dorp in 1885. Early efforts focused on structural elucidation and basic synthesis methods, such as the Pomeranz-Fritsch reaction, which combined benzaldehyde derivatives with aminoacetaldehyde diethyl acetals to form the isoquinoline backbone. The 20th century saw the development of pivotal synthetic strategies, including the Bischler-Napieralski reaction (1893), which enabled the cyclization of β-arylethylamides into dihydroisoquinolines, and the Pictet-Spengler reaction (1911), which facilitated the formation of THIQ scaffolds via condensation of β-arylethylamines with aldehydes.

By the mid-20th century, researchers began exploring substitutions on the THIQ core to enhance bioactivity. The introduction of chloro, methoxy, and methyl groups—as seen in Compound X—originated from efforts to mimic naturally occurring alkaloids like papaverine and laudanosine. The 1990s marked a turning point with the discovery of THIQ’s interactions with opioid receptors, particularly in alcoholism research. Recent decades have prioritized the rational design of substituted THIQs, leveraging advanced catalytic methods and computational modeling to optimize pharmacological profiles.

Academic Significance of Substituted Isoquinoline Alkaloids

Substituted THIQ alkaloids represent a cornerstone of medicinal chemistry due to their structural diversity and broad bioactivity. Over 250 naturally occurring and synthetic THIQ derivatives have been identified, exhibiting antitumor, antibacterial, anti-inflammatory, and neuroprotective properties. Compound X exemplifies this diversity, featuring a 4-chlorophenethyl group at position 1, methoxy groups at positions 6 and 7, and a methyl group at position 2 (Table 1).

Table 1: Structural Features of Compound X vs. Related Derivatives

The 4-chlorophenethyl moiety in Compound X is notable for its dual role: it increases membrane permeability while enabling π-π interactions with aromatic residues in target proteins. Methoxy groups at positions 6 and 7 contribute to electron-donating effects, potentially enhancing interactions with serotonin and dopamine receptors. These structural attributes align with trends in modern drug design, where halogenation and methoxylation are employed to fine-tune pharmacokinetic properties.

Synthetic advancements have further amplified the academic value of THIQ derivatives. For instance, asymmetric Pictet-Spengler reactions now enable the production of enantiomerically pure compounds, addressing historical challenges in stereochemical control. Additionally, microwave-assisted and photoredox catalysis have reduced reaction times from days to hours, facilitating high-throughput screening of analogs like Compound X.

Research Rationale and Knowledge Gaps

Despite progress, critical gaps persist in understanding Compound X’s mechanism of action and synthetic scalability. First, while its structural analogs have shown promise in in vitro models of cancer and neurodegeneration, no published studies directly investigate Compound X’s interactions with specific molecular targets. Preliminary data suggest potential affinity for σ-1 receptors due to its chlorophenethyl group, but this remains speculative.

Second, the current synthesis of Compound X relies on multi-step protocols involving hazardous reagents like boron trifluoride diethyl etherate. Green chemistry approaches, such as enzymatic Pictet-Spengler reactions or solvent-free mechanochemical synthesis, have not yet been applied to this compound, representing an opportunity for sustainable innovation.

Finally, the impact of stereochemistry on Compound X’s bioactivity is underexplored. Most synthetic routes yield racemic mixtures, yet enantioselective versions could unveil differential pharmacological effects. Addressing these gaps requires interdisciplinary collaboration, combining synthetic organic chemistry, structural biology, and computational docking studies.

Properties

CAS No. |

63937-85-9 |

|---|---|

Molecular Formula |

C21H27BrClNO2 |

Molecular Weight |

440.8 g/mol |

IUPAC Name |

1-[3-(4-chlorophenyl)propyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide |

InChI |

InChI=1S/C21H26ClNO2.BrH/c1-23-12-11-16-13-20(24-2)21(25-3)14-18(16)19(23)6-4-5-15-7-9-17(22)10-8-15;/h7-10,13-14,19H,4-6,11-12H2,1-3H3;1H |

InChI Key |

BTFSCJCNYHKTAH-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+]1CCC2=CC(=C(C=C2C1CCCC3=CC=C(C=C3)Cl)OC)OC.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthesis via Phenylalanine Ester Cyclization

A robust and industrially favorable method involves using phenylalanine esters as starting materials, which undergo a benzyl protection of the amino group, followed by cyclization under bis(methoxy)methyl ether conditions to form the tetrahydroisoquinoline ring system. This method avoids the use of hazardous reagents such as chloroformates and formaldehyde, which can generate carcinogenic byproducts.

- Key features:

- Starting material: Phenylalanine ester

- Amino protection: Benzyl group

- Cyclization: Bis(methoxy)methyl ether mediated ring closure

- Advantages: Avoids carcinogenic α-halogenated ethers, cost-effective, suitable for scale-up

This synthetic route yields 1,2,3,4-tetrahydroisoquinoline derivatives with substitutions on the aromatic ring and side chains, adaptable for the introduction of 4-chlorophenethyl groups later in the synthesis.

Superbase-Induced Regio- and Diastereoselective Formation

Another advanced synthetic approach utilizes a superbase system (e.g., butyllithium with diisopropylamine and tert-butoxide) at low temperatures (−78 °C) to induce regio- and diastereoselective ring formation from oxiranylmethyl precursors. This method allows precise control over the stereochemistry of the tetrahydroisoquinoline moiety, which is critical for biological activity.

- Procedure highlights:

- Cooling tert-butoxide solution to −78 °C under nitrogen atmosphere

- Addition of diisopropylamine and butyllithium to form superbase

- Dropwise addition of oxirane derivatives in tetrahydrofuran

- Stirring and work-up with aqueous and organic solvents

- Purification by flash chromatography

This method is particularly useful for synthesizing alkaloid-type tetrahydroisoquinolines with high stereochemical purity.

Preparation of the 4-Chlorophenethyl Side Chain

The 4-chlorophenethyl substituent is introduced typically via the corresponding bromide intermediate, 2-(4-chlorophenyl)ethyl bromide , which can be synthesized efficiently by reacting 2-(4-chlorophenyl)ethanol with hydrogen bromide gas under solvent-free conditions.

- Key reaction conditions:

- No added solvent (neat reaction)

- Hydrogen bromide gas bubbled into 2-(4-chlorophenyl)ethanol

- Temperature range: 25 °C to 110 °C, optimally 60 °C to 100 °C

- Reaction monitored for purity by HPLC

- Post-reaction work-up includes biphasic extraction and crystallization in alcohol mixtures (e.g., isopropanol)

This method ensures high purity and yield of the bromide intermediate, which is essential for subsequent alkylation steps in the synthesis of the target isoquinoline derivative.

Formation of the Target Compound and Hydrobromide Salt

Assembly of the Isoquinoline Core with 4-Chlorophenethyl Substituent

The 1-(4-chlorophenethyl) substituent is introduced onto the tetrahydroisoquinoline core typically through nucleophilic substitution or reductive amination reactions involving the bromide intermediate and the tetrahydroisoquinoline base.

Salt Formation

The free base of 1-(4-chlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is converted into its hydrobromide salt by reaction with hydrobromic acid. This salt formation improves the compound's stability, solubility, and suitability for pharmaceutical formulations.

- Salts used include:

- Hydrobromide

- Hydrochloride

- Other medicinally acceptable acid addition salts (phosphoric, sulphuric acids, etc.)

The hydrobromide salt is favored for its pharmacological properties and ease of crystallization.

Summary Table of Preparation Methods

Research Findings and Considerations

- The phenylalanine ester route offers a scalable and safer method for industrial synthesis, avoiding carcinogenic byproducts associated with formaldehyde-based cyclizations.

- Superbase methods provide excellent stereochemical control but require stringent low-temperature conditions and inert atmosphere handling, which may limit industrial scalability.

- The solvent-free bromination to form the 4-chlorophenethyl bromide is efficient and environmentally favorable, reducing solvent waste and simplifying purification.

- Medicinal chemistry literature supports the use of hydrobromide salts for enhanced stability and bioavailability of tetrahydroisoquinoline derivatives.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)methyl-6,7-dimethoxy-2-methyl-, hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

Antidepressant Activity

Research indicates that isoquinoline derivatives exhibit antidepressant-like effects. In animal models, compounds similar to 1-(4-chlorophenethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline have shown promise in modulating neurotransmitter systems associated with mood regulation. Studies suggest that these compounds may enhance serotonin and norepinephrine levels in the brain, potentially offering new avenues for treating depression .

Neuroprotective Effects

Isoquinoline derivatives have been investigated for their neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit oxidative stress and reduce neuroinflammation has been documented in various studies . For example, it has been shown to protect neuronal cells from toxicity induced by beta-amyloid plaques .

Anticancer Properties

There is emerging evidence suggesting that isoquinoline derivatives may possess anticancer properties. They have been found to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. The mechanisms involved may include the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

Isoquinoline compounds have demonstrated antimicrobial activity against a variety of pathogens. Studies indicate that they can inhibit bacterial growth and may serve as potential leads for developing new antibiotics .

Preclinical Studies

Preclinical studies have shown that isoquinoline derivatives can significantly reduce symptoms associated with depression and anxiety in rodent models. These studies often measure behavioral changes alongside biochemical markers of stress and inflammation .

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)methyl-6,7-dimethoxy-2-methyl-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other cellular targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Key Differences and Implications

Substituent Effects: The 4-chlorophenethyl group at the 1-position in the target compound increases lipophilicity and may enhance binding to hydrophobic receptor pockets compared to simpler substituents (e.g., methyl or unsubstituted analogs) . 2-Methyl vs.

Salt Form :

- The hydrobromide salt in the target compound may offer better solubility in polar solvents compared to hydrochloride salts, which are more common but less lipophilic .

Biological Activity :

- Evidence from analogs (e.g., pendent piperidinylmethyl derivatives) suggests that aromatic substituents at the 1-position, like 4-chlorophenethyl, correlate with improved in vitro potency due to enhanced receptor interactions .

- Compounds with electron-withdrawing groups (e.g., chlorine) exhibit higher metabolic stability compared to methoxy or alkyl-substituted derivatives .

Biological Activity

Isoquinoline derivatives, particularly 1,2,3,4-tetrahydroisoquinolines (THIQ), are a significant class of alkaloids known for their diverse biological activities. The compound in focus, Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)methyl-6,7-dimethoxy-2-methyl-, hydrobromide , exhibits potential therapeutic properties and has garnered attention in medicinal chemistry. This article explores its biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is with a molecular weight of approximately 440.80 g/mol. Its structural representation includes multiple methoxy groups and a chlorophenyl moiety that contribute to its biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C21H27BrClNO2 |

| Molecular Weight | 440.80 g/mol |

| Melting Point | Not available |

| Boiling Point | 456 °C |

| LogP | 5.803 |

Anticonvulsant Activity

Research indicates that THIQ derivatives possess anticonvulsant properties. A study demonstrated that certain substituted THIQs exhibited protective effects against NMDA-induced seizures in mice. The compound (+)-FR115427 , a related analogue, was particularly effective in protecting hippocampal neurons from degeneration .

Vasodilatory Effects

Isoquinoline derivatives have been noted for their peripheral vasodilatory effects. Studies on various THIQ compounds revealed that some exhibit significant vasodilation and sympathetic nerve stimulation properties . This activity may be beneficial in treating cardiovascular conditions.

Antimicrobial Properties

The antimicrobial potential of isoquinoline derivatives has been explored extensively. A review highlighted that certain THIQ analogs demonstrated activity against a range of pathogenic bacteria, including Staphylococcus epidermidis and Klebsiella pneumoniae. These findings suggest potential applications in developing new antibiotics .

Neuroprotective Effects

The neuroprotective properties of isoquinoline derivatives have been investigated in the context of neurodegenerative disorders. Compounds similar to the one studied have shown promise in preventing neuronal degeneration and improving cognitive function through modulation of neurotransmitter systems .

Structure-Activity Relationship (SAR)

The SAR studies on THIQ compounds indicate that modifications to the isoquinoline core significantly influence biological activity. For instance:

- Methoxy Substituents : The presence of methoxy groups at specific positions enhances neuroprotective and anticonvulsant activities.

- Chlorophenyl Moiety : The incorporation of a chlorophenyl group contributes to improved receptor binding affinity and selectivity .

Case Studies

- Anticonvulsant Efficacy : A study involving various THIQ derivatives found that compounds with specific substitutions at the C-1 position exhibited superior anticonvulsant activity compared to their unsubstituted counterparts .

- Vasodilatory Response : In experiments with guinea pig gastric smooth muscle preparations, some THIQ derivatives demonstrated notable contractile activity indicative of vasodilatory effects .

- Antimicrobial Testing : Recent evaluations of novel THIQ analogs showed promising results against multiple bacterial strains, paving the way for further drug development aimed at combating resistant infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing this compound, and how can reaction conditions be optimized?

- Answer : The synthesis of structurally analogous tetrahydroisoquinoline derivatives often involves alkylation of the isoquinoline core, followed by functionalization of substituents. For example, brominated intermediates (e.g., 2-bromo derivatives) are synthesized via electrophilic substitution and subsequently coupled with alkyl/aryl groups . Optimization strategies include:

- Alkyl Chain Length Variation : Adjusting hydrocarbon chain length (C6–C17) to study structure-activity relationships, as seen in 1-alkyl-tetrahydroisoquinoline derivatives .

- Computational Reaction Design : Using quantum chemical calculations and machine learning (ICReDD methodology) to predict optimal reaction pathways and reduce trial-and-error experimentation .

- Example Protocol :

- Dissolve 1-alkyl-tetrahydroisoquinoline precursor in anhydrous THF.

- React with 4-chlorophenethyl bromide under nitrogen atmosphere at 60°C for 12 hours.

- Purify via recrystallization (e.g., ethyl acetate) to isolate hydrobromide salt .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

- Answer : A combination of spectroscopic and chromatographic methods is critical:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for methyl (δ 1.2–1.5 ppm), methoxy (δ 3.7–3.9 ppm), and aromatic protons (δ 6.8–7.4 ppm) .

- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., C=O stretch at ~1640 cm⁻¹, C-Br at ~600 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Use reference standards (e.g., MM0081.28, MM0081.29) to validate purity ≥95% .

Q. How are cytotoxicity and antimicrobial activity assays designed for this compound?

- Answer : Standardized protocols include:

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293), with IC₅₀ values calculated after 48-hour exposure .

- Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values reported .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data or reactivity predictions?

- Answer :

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying discrepancies between experimental and theoretical spectral data .

- Machine Learning : Train models on PubChem datasets to predict NMR/IR spectra or reaction outcomes, reducing reliance on empirical data .

Q. What strategies optimize reaction yield and selectivity for large-scale synthesis?

- Answer :

- Membrane Separation Technologies : Use continuous-flow reactors to enhance purity and reduce byproducts .

- Process Control : Implement real-time monitoring (e.g., in situ Raman spectroscopy) to adjust parameters (temperature, stoichiometry) dynamically .

- Example Workflow :

- Initial batch synthesis: 45% yield.

- Optimized continuous-flow process: 72% yield with 98% purity .

Q. How can AI-driven tools predict pharmacokinetic properties or receptor binding affinities?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.